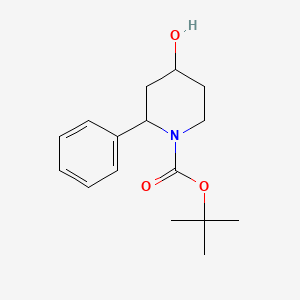

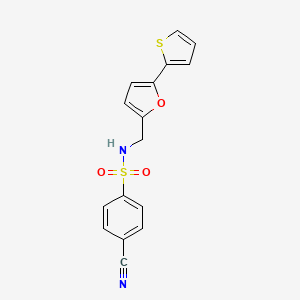

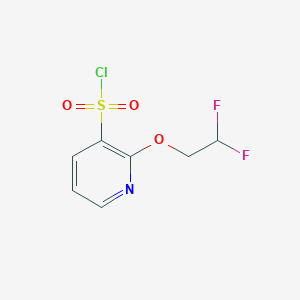

![molecular formula C13H17FN2O3 B2560289 tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate CAS No. 1390422-92-0](/img/structure/B2560289.png)

tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate (TBFC) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. TBFC is a small molecule that is composed of a tert-butyl group attached to a nitrogen atom, which is connected to a carbamoylmethylcarbamate group. The carbamoylmethylcarbamate group consists of a carbamate group attached to a phenyl ring with a fluorine atom attached to it. TBFC is a relatively simple molecule that has a variety of potential applications due to its unique structure and properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediates The synthesis of related tert-butyl carbamate derivatives has been a subject of interest due to their role as intermediates in producing biologically active compounds. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is an important intermediate in synthesizing drugs such as omisertinib (AZD9291). A study by Zhao et al. (2017) developed a rapid synthetic method for this compound, which is synthesized from commercially available 4-fluoro-2-methoxy-5-nitroaniline through acylation, nucleophilic substitution, and reduction, with a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).

Deprotection Techniques Aqueous phosphoric acid has been identified as an effective, environmentally benign reagent for the deprotection of tert-butyl carbamates, esters, and ethers. The reaction conditions are mild and offer good selectivity in the presence of other acid-sensitive groups. This technique preserves the stereochemical integrity of substrates, demonstrating its utility in the synthesis of complex molecules, as highlighted by Li et al. (2006) (Li et al., 2006).

Chemoselective Transformations The chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates represents another significant application. This novel species reacts with a variety of electrophiles to give N-ester type compounds in high yield. The conversion of N-t-Boc compounds into their corresponding N-Z compounds via a silyl carbamate was accomplished under mild reaction conditions, showcasing a versatile method for modifying amino groups in organic synthesis (Sakaitani & Ohfune, 1990) (Sakaitani & Ohfune, 1990).

Carbamate Derivatives and Hydrogen Bonds The study of carbamate derivatives and their structural characteristics has revealed an interplay of strong and weak hydrogen bonds, assembling molecules into a three-dimensional architecture. This understanding aids in the design of molecules with specific properties and functions, as demonstrated by Das et al. (2016) (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Oxidation and Functionalization The radical oxidation of amides and related compounds with hypervalent tert-butylperoxyiodanes has been explored for the synthesis of imides and tert-butylperoxyamide acetals. This process highlights the versatility of tert-butyl carbamates in organic synthesis, enabling the functionalization of molecules through carbon-centered radical generation (Ochiai, Kajishima, & Sueda, 1999) (Ochiai, Kajishima, & Sueda, 1999).

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(3-fluoroanilino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAGKQXAEWFTAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

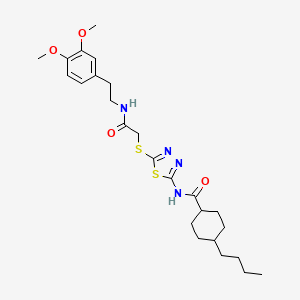

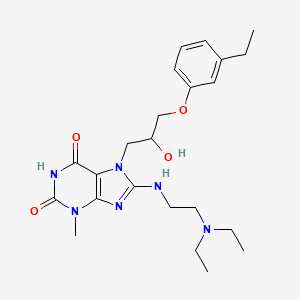

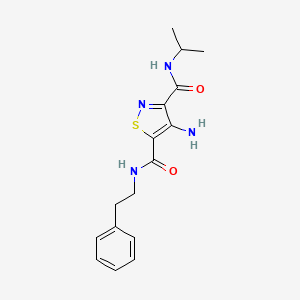

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2560207.png)

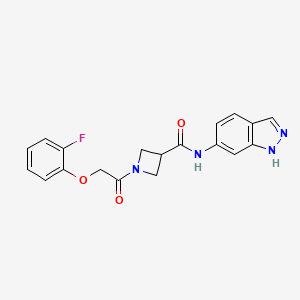

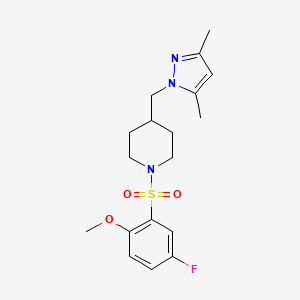

![2-(4-bromophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2560221.png)